molecular formula C23H25FN4O3 B2992036 N-(2-ethoxyphenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1251708-37-8

N-(2-ethoxyphenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2992036
CAS No.: 1251708-37-8
M. Wt: 424.476
InChI Key: OEFNADWAEIWIDZ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a novel synthetic compound featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This structural motif is frequently investigated for its potential to interact with various biological targets, including ion channels and enzymes, due to its ability to efficiently cross biological membranes . While specific research on this exact molecule is not yet widely published, compounds with similar 1,3,4-oxadiazole and fluorophenyl architectures are actively explored in preclinical research for central nervous system (CNS) disorders, given the need for brain-penetrant molecules . The incorporation of the fluorophenyl group is a common strategy to modulate properties like metabolic stability and binding affinity. The presence of the acetamide linker and piperidine ring further suggests potential for targeting neurological pathways, such as the SLACK potassium channel, which is a recognized target for severe infantile epilepsies, or other G-protein coupled receptors in the CNS . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to fully characterize the compound's properties, mechanism of action, and specific research applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-2-30-20-6-4-3-5-19(20)25-21(29)15-28-13-11-17(12-14-28)23-27-26-22(31-23)16-7-9-18(24)10-8-16/h3-10,17H,2,11-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFNADWAEIWIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an ethoxyphenyl group, a piperidine moiety, and an oxadiazole ring. Its molecular formula is C22H24F1N5O2C_{22}H_{24}F_{1}N_{5}O_{2} with a molecular weight of approximately 397.46 g/mol. The presence of the fluorophenyl group is notable for enhancing biological activity through increased lipophilicity and potential receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The piperidine and oxadiazole components may interact with various neurotransmitter receptors, potentially influencing pathways related to pain modulation and inflammation.
  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes .
  • Antioxidant Activity : Some derivatives of oxadiazoles have shown antioxidant properties, which may contribute to their therapeutic efficacy in oxidative stress-related diseases.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of oxadiazoles have been tested against various bacterial strains, demonstrating significant inhibitory effects .

Anticancer Potential

Studies have shown that compounds containing oxadiazole rings can induce apoptosis in cancer cells. For example, a related compound was found to activate caspase pathways in breast cancer cell lines . The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death.

Neuroprotective Effects

In neuropharmacological studies, compounds similar to this compound have been evaluated for their effects on neurodegenerative diseases. They were shown to protect neuronal cells from apoptosis induced by neurotoxic agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the oxadiazole ring significantly enhanced activity against these pathogens.

CompoundMinimum Inhibitory Concentration (MIC)
Oxadiazole A15 µg/mL
Oxadiazole B10 µg/mL
This compound8 µg/mL

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that this compound exhibited significant cytotoxicity with an IC50 value of approximately 12 µM after 48 hours of treatment.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight Key Substituents Reported Activity Reference
Target Compound ~449.3* 2-ethoxyphenyl, 4-fluorophenyl-oxadiazole Potential enzyme inhibition
N-(2,3-dichlorophenyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide 449.3 2,3-dichlorophenyl Not explicitly reported
N-(4-acetylphenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide 370.4 4-acetylphenyl, isopropyl-oxadiazole Not explicitly reported
N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 410.5* Triazole-thioether, pyridine Not explicitly reported
2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide 422.4 Benzofuran-oxadiazole, 4-methoxyphenyl Antimicrobial, laccase catalysis

*Calculated based on structural similarity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step protocols, starting with the preparation of the 1,3,4-oxadiazole core. A common approach includes:

Condensation reactions : Reacting 4-fluorobenzohydrazide with carbon disulfide to form the oxadiazole ring.

Piperidine functionalization : Coupling the oxadiazole-piperidine intermediate with 2-ethoxyphenyl acetamide via nucleophilic substitution.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield the final product.
Yield optimization : Catalytic methods (e.g., zeolites or pyridine) enhance reaction efficiency, achieving yields of 73–86% under reflux conditions .

Q. Which spectroscopic techniques are critical for structural validation?

  • IR spectroscopy : Confirms carbonyl (C=O, ~1648 cm⁻¹) and oxadiazole (C=N, ~1666 cm⁻¹) groups.
  • ¹H/¹³C NMR : Key signals include piperidine protons (δ 2.12–3.94 ppm) and ethoxyphenyl aromatic protons (δ 6.83–8.28 ppm).
  • Mass spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 535 [M⁺]) validate molecular weight .
  • X-ray crystallography (if available): Resolves piperidine chair conformation and oxadiazole planarity .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Antibacterial assays : Broth microdilution (MIC determination) against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains. Substituted phenyl groups (e.g., 2-methylphenyl) enhance activity .
  • Antiproliferative tests : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Hydrophobic substituents improve membrane permeability .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Substituent Position Effect on Activity Reference
4-FluorophenylOxadiazoleEnhances lipophilicity and target binding
2-EthoxyphenylAcetamideReduces metabolic degradation
PiperidineCore linkerModulates conformational flexibility
Structure-activity relationship (SAR) studies suggest electron-withdrawing groups (e.g., -F) on the oxadiazole improve antibacterial potency, while bulky piperidine substituents affect CNS penetration .

Q. What computational methods aid in target identification?

  • Molecular docking : Simulate binding to enzymes like lipoxygenase (LOX) or kinases. The oxadiazole moiety shows affinity for hydrophobic pockets .
  • ADMET prediction : Tools like SwissADME assess bioavailability (%ABS >60) and blood-brain barrier penetration (AlogP ~3.5) .
  • Quantum chemical calculations : Optimize reaction pathways (e.g., transition states for oxadiazole formation) to reduce trial-and-error synthesis .

Q. How can synthesis be scaled without compromising purity?

  • Flow chemistry : Continuous processing reduces side reactions in oxadiazole formation .
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) in recrystallization .
  • Process analytical technology (PAT) : In-line NMR monitors intermediate purity during multi-step synthesis .

Q. What strategies address contradictory bioactivity data across studies?

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays to minimize variability .
  • Dose-response validation : Repeat assays with orthogonal methods (e.g., agar diffusion vs. microdilution).
  • Metabolite profiling : LC-MS identifies degradation products that may skew results .

Q. How is metabolic stability assessed in preclinical studies?

  • Liver microsome assays : Incubate with human/rat microsomes to measure half-life (t₁/₂). Piperidine derivatives show CYP3A4-mediated oxidation .
  • Plasma stability tests : Monitor degradation in plasma at 37°C over 24 hours. Ethoxy groups improve stability compared to methoxy analogs .

Q. What are the challenges in crystallizing this compound?

  • Polymorphism : Piperidine flexibility leads to multiple crystal forms. Slow evaporation from DMSO/water mixtures yields monoclinic crystals .
  • Hydration sensitivity : Store crystals under inert gas to prevent lattice water loss .

Q. Can this compound act synergistically with existing therapeutics?

  • Combination index (CI) analysis : Test with β-lactam antibiotics (e.g., ampicillin) against resistant strains. Synergy (CI <1) observed with Gram-negative pathogens .
  • Checkpoint inhibitor studies : Pair with PD-1/PD-L1 inhibitors in cancer models to evaluate immune activation .

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